1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide
Description
1,5-Dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The carboxamide group at position 3 is linked to a methylene bridge connected to a 1,2,3-triazole ring, which is further substituted with a thiophen-3-yl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS/c1-9-5-12(16-18(9)2)13(20)14-6-10-7-19(17-15-10)11-3-4-21-8-11/h3-5,7-8H,6H2,1-2H3,(H,14,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFKJVLZVRNDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the triazole moiety: This step often involves a click reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Coupling of the thiophene group: This can be done using a palladium-catalyzed cross-coupling reaction.
Final assembly: The carboxamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
Anticancer Activity
Studies have shown that derivatives containing pyrazole and triazole rings possess significant anticancer properties. For instance, compounds similar to 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide have been evaluated for their efficacy against several cancer cell lines. The mechanisms often involve:
- Inhibition of DNA synthesis: Compounds target DNA replication processes essential for cancer cell proliferation.
- Interaction with key kinases: These compounds can inhibit kinases involved in tumorigenesis, leading to reduced cell viability in cancer models .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Research has indicated that similar triazole-containing compounds can effectively inhibit bacterial growth and possess antifungal properties. The mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds with pyrazole and triazole structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of related pyrazole derivatives on human lung cancer (A549) cells. Results indicated that these compounds significantly inhibited cell growth compared to standard chemotherapy agents like cisplatin. Mechanistic studies revealed that the compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Activity
In another investigation, a series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiophene ring could enhance activity against resistant strains .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-carboxamide derivatives, focusing on synthesis, physicochemical properties, and functional group variations.
Substituent Effects on Physicochemical Properties
Table 1: Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
- Substituent Impact on Melting Points: Chlorinated derivatives (e.g., 3b, 3d) exhibit higher melting points (171–183°C) compared to non-halogenated analogs (e.g., 3a: 133–135°C), suggesting enhanced crystallinity due to halogen-induced intermolecular interactions .
- Synthetic Yields: Fluorinated derivatives (3d: 71%) show marginally higher yields than chlorinated (3b: 68%) or methyl-substituted analogs (3c: 62%), possibly due to improved solubility during synthesis .
- Unique Features of Target Compound: The thiophene-triazole moiety distinguishes it from and analogs.
Structural and Spectroscopic Comparisons
- NMR Signatures: The thiophene protons in the target compound would resonate at δ ~7.0–7.5 ppm, distinct from phenyl (δ ~7.4–7.6 ppm) or fluorophenyl (δ ~7.1–7.3 ppm) groups in analogs .
- Mass Spectrometry: The molecular ion peak for the target compound (C14H15N5OS) would theoretically appear near m/z 309.1, contrasting with chlorinated analogs (e.g., 3a: m/z 403.1) .
Biological Activity
1,5-Dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted attention in pharmaceutical research due to its unique structural features and potential biological activities. This article focuses on its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with both dimethyl groups and a thiophene moiety, along with a triazole component. These structural elements contribute to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅N₅O₂S |
| Molecular Weight | 293.36 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to cellular receptors, modulating their activity and triggering downstream signaling cascades.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole and triazole compounds showed varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus .
Antitumor Activity
In vitro studies have shown that related compounds possess antitumor properties. For instance, pyrano[2,3-c]pyrazoles exhibited selective inhibition against human cancer cell lines like HCT116 (colon carcinoma) with IC50 values indicating effective cytotoxicity . This suggests potential applications in oncology for the compound under discussion.
Antiviral Activity
Emerging research highlights the potential of this compound class as antiviral agents. In silico studies indicated that certain derivatives could inhibit viral proteins associated with SARS-CoV2, suggesting a promising avenue for COVID-19 treatment .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Initial reactions involve hydrazines and appropriate carbonyl compounds.
- Introduction of the Thiophene Group : This step often utilizes thiophene derivatives through electrophilic substitution reactions.
- Functionalization : The final steps involve forming the carboxamide group through acylation reactions.
Study 1: Antimicrobial Efficacy
A study published in ChemistrySelect evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds with thiophene substitutions had enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .
Study 2: Anticancer Properties
In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of triazole-containing pyrazoles and assessed their cytotoxic effects on several cancer cell lines. Results showed that specific modifications led to compounds with IC50 values as low as 6.2 μM against HCT116 cells .
Q & A
Basic: What are the typical synthetic routes for 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Construction of the pyrazole core via cyclization of β-keto esters or hydrazine derivatives. For example, 1,5-dimethylpyrazole derivatives are synthesized using substituted acetamides and hydrazines under reflux conditions .
- Step 2: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole-thiophene moiety. A representative procedure involves reacting 5-azido-pyrazole intermediates with thiophene-3-yl acetylene derivatives in THF/water with CuSO₄ and sodium ascorbate at 50°C for 16 hours .
- Step 3: Carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the pyrazole-carboxylic acid and the triazole-methylamine intermediate.
Key Data:
- Yields for triazole formation typically range from 61–66% .
- Purification often uses flash chromatography (cyclohexane/ethyl acetate gradients) .
Basic: How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
Methodological Answer:
- 1H/13C NMR: Assign peaks for methyl groups (δ ~2.1–2.2 ppm for pyrazole-CH₃, δ ~1.4 ppm for triazole-CH₂), aromatic protons (thiophene: δ ~7.2–7.4 ppm), and carboxamide NH (δ ~8.5–9.2 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of thiophene or triazole groups) .
- X-ray Crystallography: Resolve crystal packing and confirm substituent geometry, as demonstrated for analogous pyrazole-triazole hybrids .
- IR Spectroscopy: Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced: How can conflicting biological activity data be resolved for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times). For example, highlights molecular docking to validate target binding despite variable in vitro results.
- Solubility Issues: Use co-solvents (DMSO ≤0.1%) or prodrug strategies to enhance bioavailability.
- Metabolic Instability: Perform stability studies in liver microsomes (e.g., monitor degradation via LC-MS).
Case Study:
A pyrazole-triazole hybrid showed erratic enzyme inhibition until formulated with cyclodextrin to improve solubility .
Advanced: What strategies optimize the reaction yield of the triazole-thiophene moiety?
Methodological Answer:
Low yields (e.g., 61% in ) are addressed via:
- Catalyst Optimization: Replace CuSO₄ with Cu(I)Br for faster kinetics .
- Solvent Screening: Test DMF or t-BuOH/H₂O mixtures to enhance regioselectivity.
- Microwave-Assisted Synthesis: Reduce reaction time from 16 hours to 1–2 hours, improving throughput .
Data-Driven Approach:
Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading) for yield maximization.
Basic: What are the key functionalization sites for derivatization?
Methodological Answer:
- Pyrazole Methyl Groups: Subject to oxidation or halogenation (e.g., converting -CH₃ to -COOH for SAR studies) .
- Triazole C-H Bonds: Enable Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Carboxamide NH: Participate in hydrogen bonding for target recognition; replace with bioisosteres (e.g., sulfonamides) to modulate potency .
Example:
In , chloroacetamide derivatives were synthesized for further functionalization via nucleophilic substitution.
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Synthesize analogs with thiophene replaced by furan or phenyl groups to assess π-π stacking effects .
- Substituent Scanning: Systematically vary methyl groups (-CH₃ → -CF₃, -OCH₃) on the pyrazole ring.
- Biological Testing: Use parallel assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity trends.
Computational Support:
Docking simulations (e.g., AutoDock Vina) predict binding modes to guide SAR .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography: Optimal for intermediates (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
- Recrystallization: Use ethanol/water mixtures for final carboxamide products to remove Cu residues.
- HPLC: Apply C18 columns (MeCN/H₂O + 0.1% TFA) for high-purity batches (>98%) .
Advanced: How to address low stability of the carboxamide group during storage?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
- Stabilizers: Add antioxidants (e.g., BHT) to liquid formulations.
- Degradation Monitoring: Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .
Basic: What are the safety and handling protocols for intermediates?
Methodological Answer:
- Azide Intermediates: Handle in fume hoods due to explosion risks; avoid contact with heavy metals .
- Thiophene Derivatives: Use nitrile gloves to prevent dermal absorption (thiophenes can be irritants) .
- Waste Disposal: Neutralize reaction mixtures with 10% NaHCO₃ before aqueous disposal .
Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
